3-Chloro-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-phenyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a pyrazole derivative that is synthesized through various methods.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-phenyl-1H-pyrazole is not fully understood. However, it has been suggested that this compound exerts its biological activities through various mechanisms, such as inhibition of enzymes and modulation of signaling pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Chloro-1-phenyl-1H-pyrazole exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activities. Moreover, this compound has been shown to modulate the immune system and regulate the expression of various genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Chloro-1-phenyl-1H-pyrazole in lab experiments is its ability to exhibit significant biological activities at low concentrations. Moreover, this compound can be easily synthesized through various methods. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Chloro-1-phenyl-1H-pyrazole. One of the directions is to further explore its potential applications in medicine, agriculture, and material science. Moreover, studies can be conducted to investigate the mechanism of action of this compound and to identify its molecular targets. Furthermore, research can focus on synthesizing new derivatives of 3-Chloro-1-phenyl-1H-pyrazole with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 3-Chloro-1-phenyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through various methods and has been found to exhibit significant biological activities. Moreover, it has shown potential as a building block for the synthesis of various organic compounds. However, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in medicine, agriculture, and material science.
Synthesemethoden
The synthesis of 3-Chloro-1-phenyl-1H-pyrazole can be achieved through various methods, including cyclization of 3-chloro-1-phenyl-1-propen-2-one with hydrazine hydrate or phenyl hydrazine, and the reaction of 1-phenyl-3-(trifluoromethyl) pyrazole with sulfuryl chloride. However, the most commonly used method is the reaction of 3-chloro-1-phenyl-1-propen-2-one with phenyl hydrazine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-phenyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. It has also shown potential as a pesticide and herbicide. Moreover, this compound has been used as a building block for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
1128-55-8 |
---|---|
Produktname |
3-Chloro-1-phenyl-1H-pyrazole |
Molekularformel |
C9H7ClN2 |
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
3-chloro-1-phenylpyrazole |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
HWFSRRHSZVBHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)Cl |
Synonyme |
3-Chloro-1-phenyl-1H-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.